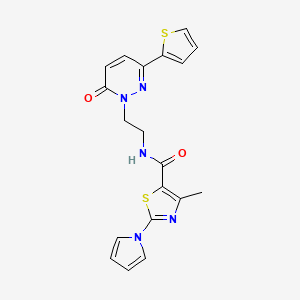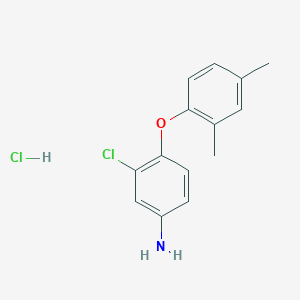
Methyl 2-(2-methylpropanoylamino)-1,3-benzothiazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include other names the compound is known by.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, density, and reactivity.Applications De Recherche Scientifique
-
Azo Initiators in Polymerization
- Application : Azo compounds, including those with structures similar to the one you mentioned, are often used as initiators of radical reactions, particularly polymerizations . They can be chemically modified to adjust their properties and applications .
- Method : The chemical modifications of basic skeletons of azo initiators are discussed in the context with their properties and applications . They can be covalently immobilized on the surface of particles .
- Results : These initiators play a key role in the preparation of microparticles and nanoparticles of polymers or hybrid inorganic-organic microparticles and nanoparticles .
-
- Application : Emulsion polymerization is a process that involves the emulsification of hydrophobic monomers by an oil-in-water emulsifier, then reaction initiation with either a water-soluble or an oil-soluble initiator . Similar compounds to the one you mentioned could potentially be used as initiators in this process .
- Method : The process involves emulsifying hydrophobic monomers in water and initiating the polymerization with a water-soluble or oil-soluble initiator . The formed latexes can have their molecular weight increased by decreasing the polymerization rate .
- Results : This process is used to create polymers that find a wide range of applications such as synthetic rubbers, thermoplastics, coatings, adhesives, binders, rheological modifiers, and plastic pigments .
-
- Application : Aminomethyl propanol (AMP), a compound with a similar structure, is used for the preparation of buffer solutions .
- Method : AMP can be dissolved in water to create a buffer solution . The concentration can be adjusted based on the specific requirements of the experiment .
- Results : Buffer solutions are crucial in many biological and chemical experiments as they help maintain a stable pH environment, which is essential for most biological reactions .
-
- Application : 2-Amino-2-methyl-1-propanol (AMP) is often used to enhance the CO2 capture capacity of absorbents due to its unique spatial site resistance structure .
- Method : AMP aqueous solutions can be enhanced by nanoparticles for CO2 capture .
- Results : This method could potentially improve the efficiency of CO2 capture, which is a critical process in mitigating climate change .
-
- Application : Compounds similar to the one you mentioned could potentially be used as initiators in emulsion polymerization .
- Method : The process involves emulsifying hydrophobic monomers in water and initiating the polymerization with a water-soluble or oil-soluble initiator .
- Results : This process is used to create polymers that find a wide range of applications such as synthetic rubbers, thermoplastics, coatings, adhesives, binders, rheological modifiers, and plastic pigments .
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound.
Orientations Futures
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or activity.
Propriétés
IUPAC Name |
methyl 2-(2-methylpropanoylamino)-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-7(2)11(16)15-13-14-9-5-4-8(12(17)18-3)6-10(9)19-13/h4-7H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGXAXIRUWJIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-methylpropanoylamino)-1,3-benzothiazole-6-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2669328.png)

![7-(1H-benzo[d]imidazol-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2669331.png)

![2,3-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2669336.png)
![(1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2669337.png)
![5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2669338.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-3-carboxylate](/img/structure/B2669342.png)


![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B2669346.png)
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2669348.png)